molecular formula C17H11N B12798071 2-Phenylbenzo[cd]indole CAS No. 40484-48-8

2-Phenylbenzo[cd]indole

Cat. No.: B12798071
CAS No.: 40484-48-8
M. Wt: 229.27 g/mol
InChI Key: DVHWIRPQLKMZFD-UHFFFAOYSA-N
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Description

2-Phenylbenzo[cd]indole is a heterocyclic compound that belongs to the indole family Indoles are significant due to their presence in various natural products and pharmaceuticals The structure of this compound consists of a benzene ring fused to an indole moiety, with a phenyl group attached to the second position of the indole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenylbenzo[cd]indole can be achieved through several methods. One common approach involves the cyclization of 2-alkynyl phenols and tosylanilines under copper-catalyzed conditions. This method is advantageous due to its mild reaction conditions and high yields . Another method involves the reaction of 1-halo-8-lithionaphthalenes with nitriles, which proceeds via an intramolecular aromatic nucleophilic substitution .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Copper-catalyzed cyclization is often preferred due to its efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-Phenylbenzo[cd]indole undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in the reactions of this compound include halogens, alkylating agents, and acylating agents. Transition metal catalysts such as palladium and copper are often employed to facilitate these reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation typically yields halogenated indoles, while alkylation and acylation produce alkylated and acylated derivatives, respectively.

Comparison with Similar Compounds

2-Phenylbenzo[cd]indole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which allows for diverse chemical reactivity and a wide range of applications in various fields.

Properties

IUPAC Name

2-phenylbenzo[cd]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N/c1-2-6-13(7-3-1)17-14-10-4-8-12-9-5-11-15(18-17)16(12)14/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVHWIRPQLKMZFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC4=C3C2=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90301573
Record name 2-phenylbenzo[cd]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90301573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40484-48-8
Record name 2-Phenylbenz[cd]indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40484-48-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 144435
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040484488
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC144435
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144435
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-phenylbenzo[cd]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90301573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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